9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
Description
The compound 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine belongs to the pyrazolo-benzoxazine class, characterized by a fused tricyclic framework. This structure combines a pyrazole ring, a benzoxazine moiety, and a naphthalene substituent, with chloro and dimethyl groups contributing to its steric and electronic properties.
Properties
CAS No. |
303059-87-2 |
|---|---|
Molecular Formula |
C22H19ClN2O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
9-chloro-5,5-dimethyl-2-naphthalen-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C22H19ClN2O/c1-22(2)25-20(18-12-17(23)9-10-21(18)26-22)13-19(24-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,20H,13H2,1-2H3 |
InChI Key |
GHVWGKZMVAUNOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N2C(CC(=N2)C3=CC4=CC=CC=C4C=C3)C5=C(O1)C=CC(=C5)Cl)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrazole Ring
The pyrazole moiety is typically synthesized via hydrazine-mediated cyclization of α,β-unsaturated ketones or alkynes. For example:
Oxazine Ring Closure
The oxazine ring is constructed via acid-catalyzed cyclization using reagents such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA):
Chlorination at the 9-Position
Chlorination is performed using N-chlorosuccinimide (NCS) or chlorine gas:
-
Solvent : Dichloromethane (DCM) or carbon tetrachloride (CCl₄).
-
Catalyst : Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity.
One-Pot Copper-Catalyzed Synthesis
Recent advancements employ copper-catalyzed reactions to streamline synthesis. A representative protocol includes:
Reaction Components
Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes cyclization efficiency |
| Solvent | DMF | Enhances catalyst activity |
| Reaction Time | 8 hours | Balances conversion and side reactions |
This method achieves 85–90% yield with reduced purification steps.
Halogen Exchange Strategies
For introducing chlorine at the 9-position, halogen exchange reactions are employed:
Substrate Preparation
-
Precursor : 9-Bromo analogue synthesized via bromination using N-bromosuccinimide (NBS).
Chlorination via Finkelstein Reaction
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches utilize ball-milling techniques :
Protocol
Advantages
Critical Analysis of Synthetic Challenges
Regioselectivity in Cyclization
The formation of the oxazine ring often competes with alternative pathways (e.g., thiazine formation). Steric effects from the naphthalene group favor the desired product.
Stability of Intermediates
Purification Challenges
| Purification Method | Purity Achieved | Limitations |
|---|---|---|
| Column Chromatography | >95% | Time-consuming |
| Recrystallization | 90–92% | Limited scalability |
Summary of Key Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various metal catalysts to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products .
Scientific Research Applications
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound featuring a chlorinated structure, belonging to the benzo-oxazines and pyrazoles class, which are known for diverse biological activities and potential medicinal chemistry applications. The naphthalene moiety contributes to its aromatic properties, while the chloro and dimethyl groups enhance its reactivity and solubility in organic solvents.
Potential Applications
The unique structure of this compound suggests several applications. Studies on its interactions with biological targets are essential for understanding its mechanism of action. Such investigations may include:
- Binding assays Evaluating the compound's affinity for specific proteins or enzymes.
- Cell-based assays Assessing its effects on cellular functions.
- In vivo studies Examining its efficacy and toxicity in living organisms.
Related Compounds and Activities
Several compounds share structural similarities with this compound, and have notable activities:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Chloro-N-(naphthalen-2-yl)benzothiazole | Contains a benzothiazole ring | Anticancer properties |
| 7-Methoxybenzo[e]pyrazolo[1,5-c][1,3]oxazine | Methoxy group instead of chloro | Antimicrobial activity |
| 4-Dimethylamino-N-(naphthalen-2-yl)benzamide | Dimethylamino group | Antitumor activity |
These compounds highlight the versatility of oxazine derivatives and emphasize the unique chlorinated structure of this compound in terms of potential applications and biological activity.
Pyrazole Derivatives as Anticancer Agents
Pyrazole compounds demonstrate a diverse array of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects . Pyrazole derivatives have shown promise as CDK2 inhibitors . Several studies highlight the potential of pyrazole-based compounds in cancer therapy :
- Pyrazolo-pyrimidine analogs Certain derivatives have demonstrated high activity against MCF-7 and K-562 cancer lines with potent inhibitory activity against CDK2/cyclin E . Cytotoxicity studies indicated that these compounds were non-toxic to normal cells .
- Pyrazolo-pyridines One compound exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin, while another demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines . These compounds induced cell cycle arrest and apoptosis in the tested cancer cell lines and showed inhibitory activity against CDK2 and CDK9 .
- Pyrazol-pyrimidine-amine A derivative showed the best activities against various cancer cell lines and potent activity on CDK2, arresting the cell cycle at S and G2/M phases and inducing apoptosis .
- Pyrazole carboxamides Certain derivatives exhibited potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2, suppressing the migration of A375 and H460 cells . These compounds induced cell cycle arrest in the G2/M phase and promoted apoptosis .
- Pyrazole-triaryl derivatives One compound was the most active and found to induce apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle . It reduced the levels of anti-apoptotic Bcl-2 expression and increased the levels of pro-apoptotic Bax expression . Molecular modeling studies have revealed that the chemicals’ anticancer effect is achieved via inhibiting the CDK2 and COX-2 enzymes .
- Pyridazine derivatives A compound demonstrated potent anti-proliferative effects against T-47D and MDA-MB-231 cell lines, induced cell cycle arrest at the G2/M phase, and triggered apoptosis and necrosis in both T-47D breast cancer and MDA-MB-231 cell lines .
Mechanism of Action
The mechanism of action of 9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous pyrazolo-benzoxazine derivatives, focusing on molecular features, substituent effects, and physicochemical properties.
Structural Analogues and Substituent Variations
Key analogues include:
*Calculated based on IUPAC nomenclature and atomic composition.
Substituent Impact on Properties
- Chlorine Substitution: Mono- (e.g., target compound) vs. dichloro (e.g., ) derivatives exhibit distinct electronic profiles.
- Aromatic Substituents : Naphthalen-2-yl (target compound) vs. thiophenyl () or nitrophenyl () groups influence π-π stacking and crystallographic packing. Naphthalene’s planar structure may enhance intermolecular interactions .
Biological Activity
9-Chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H19ClN2O with a molecular weight of 362.8 g/mol. The compound's structure includes a naphthalene moiety and a chloro group that enhance its reactivity and solubility in organic solvents .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions using chlorinating agents and catalysts to form the benzo[e]pyrazolo[1,5-c][1,3]oxazine core .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including compounds similar to this compound. For instance:
- MIC Values : A related compound demonstrated better activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.10−1.00 μg/mL for Gram-positive strains and 0.50−2.50 μg/mL for Gram-negative strains .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human colon carcinoma (HCT116), human hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF7).
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors that modulate biological pathways. Ongoing research aims to elucidate these mechanisms further .
Case Studies
Several case studies have documented the biological activity of pyrazole derivatives:
- Antibacterial Study : A study conducted on various pyrazole derivatives showed significant antibacterial activity against Pseudomonas aeruginosa and Vibrio cholerae, with some compounds outperforming standard antibiotics like ciprofloxacin .
- Cytotoxicity Assessment : Another study evaluated the cytotoxicity of synthesized pyrazole derivatives against cancer cell lines and found promising results indicating their potential as anticancer agents .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 9-chloro-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine?
- Methodology : The compound can be synthesized via a multi-step process involving chalcone intermediates.
Step 1 : Condensation of substituted salicylic aldehydes with acetophenones to form 2-hydroxychalcones (e.g., 3a–h) .
Step 2 : Reaction of chalcones with hydrazine to yield 2-(5-aryl-3,4-dihydro-2H-pyrazol-3-yl)phenols (e.g., 4a–h) .
Step 3 : Cyclization with naphthalen-2-carbaldehyde under reflux conditions to form the benzooxazine core .
- Validation : Confirm intermediate structures using -NMR, -NMR, and IR spectroscopy. For example, IR peaks at ~2,200 cm indicate nitrile groups, while -NMR signals at δ 7.2–8.0 ppm confirm aromatic protons .
Q. How can the purity and structural integrity of the compound be verified?
- Analytical Techniques :
- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).
- Spectroscopy :
- IR : Identify functional groups (e.g., C-Cl stretch at ~550–750 cm) .
- NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm) and naphthalene protons (δ 7.5–8.3 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H] at m/z ~450–470) .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of this compound, and how can they be resolved?
- Challenges :
- Disorder in the naphthalene moiety : Common due to bulky substituents.
- Twinned crystals : May require specialized refinement protocols.
- Solutions :
- Use SHELXL for high-resolution refinement, applying restraints for disordered regions .
- Employ ORTEP-3 to visualize hydrogen bonding and validate geometry (e.g., C-Cl···H interactions) .
- Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles (e.g., C-N = 1.34–1.38 Å) .
Q. How can contradictory bioactivity data be analyzed for derivatives of this compound?
- Case Study : A derivative showed anti-tubercular activity (MIC = 12.5 µg/mL) but poor solubility.
- Approach :
Lipinski/VEBER Analysis : Confirm compliance (e.g., molecular weight <500, logP <5) .
Solubility Optimization : Introduce polar groups (e.g., -OH or -SOH) via regioselective substitution .
SAR Studies : Compare MIC values of analogs to identify critical substituents (e.g., 4-Cl enhances activity) .
- Statistical Tools : Use PCA (Principal Component Analysis) to correlate structural features with activity .
Q. What strategies optimize reaction yields in the synthesis of pyrazolo-benzooxazine derivatives?
- Key Parameters :
- Catalyst : Use NaOAc in acetic anhydride to accelerate cyclization (yield increase from 50% to 68%) .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature : Reflux at 110–120°C minimizes side products (e.g., dimerization) .
- Data Table :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| NaOAc, 100°C | 68 | 92 |
| No catalyst, 100°C | 45 | 85 |
| DMF, 120°C | 75 | 94 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
